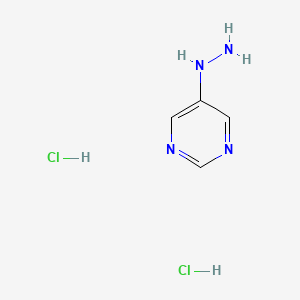

5-Hydrazinylpyrimidine dihydrochloride

Description

Properties

CAS No. |

1803587-72-5 |

|---|---|

Molecular Formula |

C4H7ClN4 |

Molecular Weight |

146.58 g/mol |

IUPAC Name |

pyrimidin-5-ylhydrazine;hydrochloride |

InChI |

InChI=1S/C4H6N4.ClH/c5-8-4-1-6-3-7-2-4;/h1-3,8H,5H2;1H |

InChI Key |

FIEABXNKRWQPBW-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=N1)NN.Cl.Cl |

Canonical SMILES |

C1=C(C=NC=N1)NN.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Hydrazine Hydrohalide Preparation

A process for preparing a hydrazine hydrohalide includes the oxidation of a benzophenone-imine with molecular oxygen in the presence of a copper catalyst. The temperature for this step is typically between 60° to 200°C, the pressure is from 0.1 to 10 atm, and the contact time is from 0.1 to 10 hours. This step can be carried out with or without air, and either in a batch system or a continuous system, and a counter-current multistage operation may also be employed. The aqueous solution containing the hydrazine hydrohalide and the catalyst is separated from the hydrolysis mixture and adjusted to a pH of 3 to 7. If the separated aqueous solution has a pH value less than 3.0, benzophenones-imine supplied in the subsequent step are conspicuously hydrolyzed to reduce the extraction efficiency. To remedy this, the pH value of the aqueous solution should be increased to 3 to 7 with an alkali, such as ammonia, sodium hydroxide, potassium hydroxide, calcium hydroxide, or sodium carbonate, with sodium hydroxide being preferred, prior to the next step.

Synthesis of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives

A new family of compounds that combines 1,3,5-Triazines and pyrimidine-2,4,6-triones is synthesized through a hydrazone moiety incorporated into an acetyl group at the position 5 of a 1,3-dimethyl pyrimidine derivative. The synthetic strategy allows for the preparation of the target compounds with excellent yields and good purities. These compounds are well-characterized by NMR (¹H and ¹³C), HRMS, and elemental analysis, and the tautomerism of enhydrazine versus hydrazone has also been studied.

Experimental Section

Solvents are used without further purification. ¹H NMR and ¹³C NMR spectra are recorded on a JEOL 400 MHz spectrometer at room temperature in CDCl₃ and/or DMSO-d6 using an internal standard of \$$ \delta \$$ = 0 ppm. Elemental analyses are performed on a Perkin-Elmer 2400 elemental analyzer. Melting points are determined on a Mel-Temp apparatus and are uncorrected. Fourier transform infrared spectroscopy (FTIR) spectra are recorded on a Nicolet 6700 spectrometer from KBr discs. High-resolution mass spectrometric data are obtained using a Bruker microTOF-Q II instrument operating at room temperature and a sample concentration of approximately 1 ppm. All compounds are named using ChemBioDraw Ultra version 14.0, Cambridge Soft Corporation (Cambridge, MA, USA).

Synthesis of 2-Chloro-4,6-disubstituted-s-triazine Derivatives 2a–h

The target chloroderivatives are prepared following a reported method with slight modification.

N-Benzyl-4-chloro-6-(piperidine-1-yl)-1,3,5-triazine-2-amine (2c)

| Property | Value |

|---|---|

| Appearance | White solid |

| Yield | 85% |

| Melting Point (mp) | 151-152°C |

| ¹H NMR (400 MHz, CDCl₃) | \$$ \delta \$$ = 1.54–1.64 (m, 6H, 3CH₂), 3.72 (brs, 4H, 2 NCH₂), 4.58 (t, 2H, J = 4.4 Hz, CH₂-Ph) 7.25–7.29 (m, 5H, C₆H₅) |

| ¹³C NMR (100 MHz, CDCl₃) | \$$ \delta \$$ = 24.6, 25.6, 25.8, 44.6, 44.8, 127.3, 127.4, 128.5, 164.0, 165.6, 169.5 |

| Elemental Analysis | Cacld. for C₁₅H₁₈ClN₅ (303.79): C, 59.30; H, 5.97; N, 23.05; Found: C, 59.15; H, 6.09; N, 23.21 |

N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d)

| Property | Value |

|---|---|

| Appearance | White solid |

| Yield | 81% |

| Melting Point (mp) | 158-159°C |

| ¹H NMR (400 MHz, CDCl₃) | \$$ \delta \$$ = 3.67 (brs, 4H, 2 NCH₂), 3.77 (brs, 4H, 2 OCH₂), 4.58 (d, 2H, J = 6.0 Hz, CH₂-Ph), 7.26–7.32 (m, 5H, C₆H₅) |

| ¹³C NMR (100 MHz, CDCl₃) | \$$ \delta \$$ = 44.4, 44.9, 66.2, 127.4, 128.7, 164.5, 165.6, 169.5 |

| Elemental Analysis | Cacld. for C₁₄H₁₆ClN₅O (305.77): C, 54.99; H, 5.27; N, 22.90; Found: C, 55.15; H, 5.12; N, 23.13 |

4-(4-Chloro-6-(piperidin-1-yl)-1,3,5-triazine-2-yl)morpholine (2e)

| Property | Value |

|---|---|

| Appearance | White solid |

| Yield | 89% |

| Melting Point (mp) | 125-126°C |

| ¹H NMR (400 MHz, CDCl₃) | \$$ \delta \$$ = 1.52–1.64 (m, 6H, 3CH₂), 3.68–3.76 (m, 12H, 2 OCH₂, and 4 NCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | \$$ \delta \$$ = 24.6, 25.8, 43.8, 44.1, 163.9, 164.5, 169.5 |

| Elemental Analysis | Cacld. for C₁₂H₁₈ClN₅O (283.76): C, 50.79; H, 6.39; N, 24.68; Found: C, 50.65; H, 6.41; N, 24.81 |

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f)

| Property | Value |

|---|---|

| Appearance | White crystals |

| Yield | 87% |

| Melting Point (mp) | 87–89°C |

| ¹H NMR (400 MHz, CDCl₃) | \$$ \delta \$$ = 1.11 (t, 6H, J = 7.2 Hz, 2CH₃), 3.46–3.53 (m, 4H, 2CH₂), 3.67 (brs, 4H, 2NCH₂), 3.75 (brs, 4H, 2OCH₂) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | \$$ \delta \$$ = 12. |

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylpyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other hydrazine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, bromine, and acetic acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound include various pyrimidine derivatives, which can be further utilized in the synthesis of more complex compounds .

Scientific Research Applications

Medicinal Chemistry

5-Hydrazinylpyrimidine dihydrochloride is primarily studied for its potential as an antimicrobial agent . The hydrazine moiety in its structure is known to enhance biological activity, making it suitable for developing pharmaceuticals targeting resistant bacterial strains. Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties, suggesting that 5-hydrazinylpyrimidine could be effective against various pathogens .

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazinylpyrimidines. The compound can act as a precursor for synthesizing more complex structures that show promising activity against cancer cells. For instance, derivatives of hydrazinylpyrimidines have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Case Study: Synthesis of Anticancer Agents

A notable study explored the synthesis of novel hydrazinylpyrimidine derivatives, which demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Antitubercular Activity

This compound's structural similarities to known antitubercular agents suggest its viability as a candidate for tuberculosis treatment. Research indicates that compounds with hydrazine functionalities are crucial in developing new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced properties. The compound can be modified to improve its pharmacokinetic and pharmacodynamic profiles, making it a versatile scaffold in drug design.

| Synthesis Method | Description | Outcome |

|---|---|---|

| Hydrazinolysis | Reaction with hydrazine derivatives | Formation of hydrazinylpyrimidines |

| Alkylation | Introduction of alkyl groups | Enhanced solubility and bioactivity |

| Cyclization | Formation of cyclic structures | Improved target specificity |

Industrial Applications

Beyond medicinal uses, this compound finds applications in the industrial sector as well. It serves as a precursor in the synthesis of agrochemicals and other fine chemicals, contributing to the development of environmentally friendly products .

Mechanism of Action

The mechanism of action of 5-Hydrazinylpyrimidine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-hydrazinylpyrimidine dihydrochloride and analogous pyrimidine-based dihydrochloride salts.

Table 1: Comparative Analysis of Pyrimidine Dihydrochloride Derivatives

Key Findings and Differentiation

Structural Features: Hydrazinyl vs. Aminomethyl/Chloro Groups: The hydrazinyl group in this compound offers unique reactivity for forming hydrazones or coordinating metal ions, distinguishing it from analogs like (pyrimidin-5-yl)methanamine dihydrochloride (aminomethyl) or 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (chloro/piperazinyl) . Substituent Position: Substituent placement (e.g., 4 vs. 5 positions) impacts chromatographic separation efficiency. For example, 4- and 5-methylimidazole pyrimidine derivatives required post-synthetic separation due to inseparable mixtures , whereas this compound is synthesized with fewer isomerization challenges .

Synthetic Methods: Copper-mediated coupling (for this compound) contrasts with simpler salt formation via methanolic HCl (e.g., 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride) . The former method requires precise control of reaction conditions to avoid byproducts.

Physicochemical Properties :

- Solubility : Dihydrochloride salts universally improve water solubility compared to free bases, critical for applications like azoamidine initiators in aqueous systems .

- Molecular Weight : Higher molecular weight compounds (e.g., 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride at 298.04 g/mol) may exhibit reduced cell permeability compared to lighter analogs like (pyrimidin-5-yl)methanamine dihydrochloride (145.59 g/mol) .

Applications :

- Research vs. Pharmaceutical Use : While this compound is primarily a research chemical, analogs like 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride are explicitly used in drug development .

- Functional Diversity : The imidazolyl group in 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride enables enzyme inhibition, whereas hydrazinyl derivatives may target nucleic acid interactions .

Biological Activity

5-Hydrazinylpyrimidine dihydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its hydrazine and pyrimidine moieties, which contribute to its biological properties. The synthesis typically involves the reaction of hydrazine derivatives with pyrimidine precursors, leading to the formation of the target compound.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains, including resistant strains. Studies indicate that it exhibits activity comparable to or better than conventional antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 20 | |

| Escherichia coli | 18 | |

| Klebsiella pneumoniae | 22 |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

Research has shown that this compound possesses anticancer activity, particularly against breast and colon cancer cell lines. The compound induces apoptosis through various pathways, including modulation of reactive oxygen species (ROS) and activation of the p53 signaling pathway.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via ROS generation |

| HT-29 (Colon) | 12 | p53 pathway activation |

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. Studies utilizing RAW 264.7 macrophages indicate a reduction in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several studies have provided insights into the efficacy of this compound:

- Study 1 : A study evaluated the compound's effect on Staphylococcus aureus and found that it inhibited growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against antibiotic-resistant bacteria .

- Study 2 : In vitro assays on cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating strong cytotoxicity .

Q & A

Q. What are the recommended methods for synthesizing and purifying 5-Hydrazinylpyrimidine dihydrochloride?

To synthesize and purify this compound, begin with a pyrimidine precursor (e.g., chloropyrimidine derivatives) and perform hydrazine substitution under controlled acidic conditions. Grind the product to a fine powder and mix with solvents like methanol or ethanol to form a homogeneous slurry. Use column chromatography (e.g., reverse-phase C18) with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min for purification. Confirm purity via HPLC with UV detection at 254 nm, ensuring ≥98% purity .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight, light-resistant containers at 2–8°C. Avoid moisture by using desiccants and inert gas purging. During handling, wear nitrile gloves, lab coats, and safety goggles. For aqueous solutions, prepare fresh buffers (pH 5–7) to prevent hydrolysis. Refer to safety data sheets (SDS) for analogous dihydrochlorides, which highlight risks of respiratory irritation and recommend fume hood use .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm hydrazinyl and pyrimidine proton environments (δ 7–9 ppm for aromatic protons).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z [M+H]⁺ and chloride adducts.

- HPLC : Monitor purity using a C18 column with phosphate buffer (pH 3.0)/acetonitrile gradients.

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) .

Advanced Research Questions

Q. How can in vitro and in vivo models be optimized to assess the biological activity of this compound?

For in vitro studies, use dose-response assays (0.1–100 µM) in cancer cell lines (e.g., pancreatic or leukemia) with MTT or ATP-based viability readouts. For in vivo testing, employ xenograft models in immunodeficient mice (e.g., 1–10 mg/kg doses via intraperitoneal injection). Monitor tumor growth inhibition and survival rates. Include controls like untreated groups and vehicle-only cohorts. For antimicrobial studies, follow protocols analogous to octenidine dihydrochloride, testing against Pseudomonas aeruginosa biofilms .

Q. What strategies resolve discrepancies between in vitro cytotoxicity and in vivo toxicity profiles?

Discrepancies often arise due to metabolic differences or off-target effects. Address these by:

- Conducting metabolomic profiling (LC-MS) to identify active metabolites.

- Performing toxicokinetic studies to compare plasma/tissue concentrations.

- Using 3D cell cultures or organoids to better mimic in vivo microenvironments.

For example, octenidine dihydrochloride showed no in vivo toxicity despite in vitro fibroblast cytotoxicity, emphasizing the need for multi-model validation .

Q. How do researchers design controlled experiments to evaluate pharmacokinetic (PK) properties?

- Absorption/Distribution : Administer this compound orally or intravenously in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS to quantify compound levels in plasma, liver, and kidneys.

- Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated metabolites.

- Excretion : Analyze urine and feces for parent compound and metabolites over 72 hours. Include negative controls (e.g., enzyme inhibitors) to confirm metabolic pathways .

Q. What mechanistic approaches elucidate the role of this compound in epigenetic modulation?

Leverage techniques used for LSD1 inhibitors like bomedemstat dihydrochloride:

- ChIP-seq : Profile histone methylation (H3K4me2, H3K9me2) in treated vs. untreated cells.

- RNA-seq : Identify differentially expressed genes (e.g., tumor suppressors).

- CRISPR screens : Knock out candidate targets (e.g., KDM1A) to validate specificity .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting results in dose-response studies?

- Replicate experiments across independent labs to rule out technical variability.

- Validate assays with orthogonal methods (e.g., flow cytometry vs. luminescence).

- Analyze batch variability in compound synthesis (e.g., purity, salt form). For example, CLZ dihydrochloride’s efficacy varied depending on blood-brain barrier penetration, necessitating rigorous PK controls .

Q. What statistical frameworks are recommended for analyzing small-sample in vivo studies?

Use non-parametric tests (Mann-Whitney U) for non-normal distributions and apply false discovery rate (FDR) correction for multi-endpoint analyses. For survival studies, Kaplan-Meier curves with log-rank tests are essential. Predefine exclusion criteria to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.